[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester
Overview
Description
[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Labeling Techniques
The synthesis of related compounds involves complex chemical methodologies aimed at creating labeled molecules for specific purposes, such as investigating the pharmacokinetics of investigational drugs. For instance, the synthesis of tritium, deuterium, and carbon-14 labeled compounds as potential drugs for treating Alzheimer's disease has been demonstrated through directed ortho-metallation methodology. These compounds are synthesized from specific precursors like 3-hydroxyacetophenone, with the molecule being resolved through classical diastereomeric salt formation and fractional crystallization. The production of carbon-14 analogs involves starting from 3-iodoanisole and features the enantioselective reduction of a methoxylamine intermediate (Ciszewska et al., 1997).
Pharmacological Actions
Research on analogs of physostigmine has shown that certain carbamic esters of phenols exhibit physostigmine-like actions. These studies explored the toxicities, miotic action, and effect on intestinal peristalsis of these compounds, indicating the potential for therapeutic applications in areas where physostigmine is relevant (Aeschlimann & Reinert, 1931).
Material Science and Polymer Applications
In the field of material science and polymer solar cells, derivatives of the compound have been utilized as acceptor and cathode interfacial materials. For example, an amine-based, alcohol-soluble fullerene derivative exhibited 4-fold electron mobility compared to its analogs and was applied successfully in polymer solar cells, demonstrating the potential for enhancing the efficiency of organic/polymer solar cells (Lv et al., 2014).
Antioxidant Activity and Chemical Synthesis
Investigations into pyrrolyl selenolopyridine compounds and their derivatives have shown remarkable antioxidant activity compared to ascorbic acid, highlighting the potential for therapeutic applications in combating oxidative stress (Zaki et al., 2017).
Chemical Reactions and Derivatives
The reactions of specific pyridine carboxylates with O- and N-nucleophiles have led to the synthesis of compounds with potential applications in medicinal chemistry, illustrating the versatility and reactivity of these chemical frameworks (Gadzhili et al., 2015).
Mechanism of Action
Target of Action
It is used in the synthesis ofDabigatran etexilate , a direct thrombin inhibitor . Therefore, it can be inferred that the compound might interact with proteins involved in the coagulation cascade.
Mode of Action
Given its use in the synthesis of Dabigatran etexilate , it might be involved in inhibiting the action of thrombin, a key enzyme in the coagulation cascade. This would prevent the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation.
Biochemical Pathways
The compound likely affects the coagulation cascade, given its role in the synthesis of Dabigatran etexilate . The coagulation cascade is a series of reactions that ultimately leads to the formation of a fibrin clot. By inhibiting thrombin, the compound prevents the formation of fibrin from fibrinogen, disrupting the cascade and preventing clot formation.
Pharmacokinetics
As a component in the synthesis of dabigatran etexilate , its pharmacokinetic properties would likely be influenced by the properties of the final compound. Dabigatran etexilate is known to be well absorbed and undergoes rapid conversion to the active form, Dabigatran.
Result of Action
The result of the compound’s action would likely be a reduction in blood clot formation, given its role in the synthesis of Dabigatran etexilate , a direct thrombin inhibitor. This could potentially be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular conditions.
Properties
IUPAC Name |
ethyl N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVEQHPLFFFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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